molecular formula C24H27N5O5 B2797380 N-(3,4-dimethoxyphenyl)-2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide CAS No. 1242861-58-0

N-(3,4-dimethoxyphenyl)-2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide

Cat. No. B2797380
M. Wt: 465.51
InChI Key:
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Description

N-(3,4-dimethoxyphenyl)-2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C24H27N5O5 and its molecular weight is 465.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activities


The compound and its derivatives have been the subject of various studies focusing on their synthesis and potential pharmacological activities. For instance, research has delved into the synthesis of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, highlighting their positive inotropic activity, which was evaluated by measuring left atrium stroke volume in isolated rabbit heart preparations. Several compounds demonstrated favorable activity compared to standard drugs, with specific derivatives showing significant potency in vitro (Zhang et al., 2008). Similar studies have synthesized and evaluated compounds for positive inotropic activity, presenting a subset of derivatives with potent effects compared to milrinone, a standard drug, thereby underscoring their potential as inotropic agents (Wu et al., 2012).

Chemical Synthesis Innovations


Another facet of research on this compound encompasses its chemical synthesis, where studies have developed methods for creating 1,2-dihydro-1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones and their triazolo derivatives. These efforts have aimed at producing compounds in high yields through reactions involving 3-amino-2-anilino-4(3H)-quinazolinone with various agents, demonstrating the chemical versatility and potential applications of these compounds in designing new molecules (El‐Hiti).

Exploration of Molecular Rearrangements


Research has also explored the molecular rearrangements of related compounds, shedding light on the complex chemistry underlying the structural transformations of triazoloquinazolinium betaines and their potential applications in creating novel chemical entities with diverse biological activities (Crabb et al., 1999).

Anticancer and Antimicrobial Potential


The anticancer and antimicrobial potential of triazoloquinazoline derivatives has been investigated, with some studies synthesizing new ureas derived from 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine and evaluating their effects against cancer cell lines and microbes. These studies indicate that specific derivatives exhibit significant cytotoxicity, suggesting their potential utility in developing new therapeutic agents (Reddy et al., 2015).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O5/c1-15(2)11-12-27-22(31)17-7-5-6-8-18(17)29-23(27)26-28(24(29)32)14-21(30)25-16-9-10-19(33-3)20(13-16)34-4/h5-10,13,15H,11-12,14H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJCPVYMKOKEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide

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